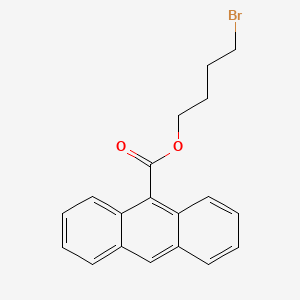![molecular formula C39H78O4 B15164142 (4S,5S)-4,5-Bis[(hexadecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane CAS No. 184490-67-3](/img/structure/B15164142.png)
(4S,5S)-4,5-Bis[(hexadecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,5S)-4,5-Bis[(hexadecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane is a synthetic organic compound characterized by its unique dioxolane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-4,5-Bis[(hexadecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of hexadecyloxy methanol and 2,2-dimethyl-1,3-dioxolane as starting materials. The reaction is catalyzed by an acid or base, and the conditions are optimized to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
(4S,5S)-4,5-Bis[(hexadecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (4S,5S)-4,5-Bis[(hexadecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties tailored for various applications.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological systems and its potential therapeutic effects.
Medicine
In medicine, this compound is explored for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals.
Industry
In industrial applications, this compound is used in the formulation of specialty chemicals and materials. Its chemical stability and reactivity make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of (4S,5S)-4,5-Bis[(hexadecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydroxy-1,3-benzenedisulfonic acid: This compound shares some structural similarities but differs in its functional groups and chemical properties.
Carbonyl Compounds: Compounds with carbonyl groups, such as aldehydes and ketones, undergo similar reactions but have different reactivity profiles.
Uniqueness
(4S,5S)-4,5-Bis[(hexadecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane is unique due to its dioxolane ring structure and the presence of hexadecyloxy groups. These features confer specific chemical properties that distinguish it from other compounds, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
184490-67-3 |
|---|---|
Molecular Formula |
C39H78O4 |
Molecular Weight |
611.0 g/mol |
IUPAC Name |
(4S,5S)-4,5-bis(hexadecoxymethyl)-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C39H78O4/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40-35-37-38(43-39(3,4)42-37)36-41-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h37-38H,5-36H2,1-4H3/t37-,38-/m0/s1 |
InChI Key |
HPYBQCFJOZJOSD-UWXQCODUSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H]1[C@@H](OC(O1)(C)C)COCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC1C(OC(O1)(C)C)COCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


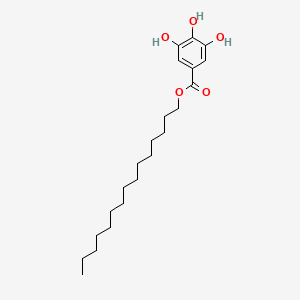
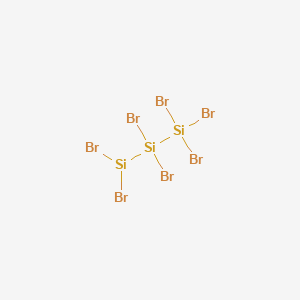
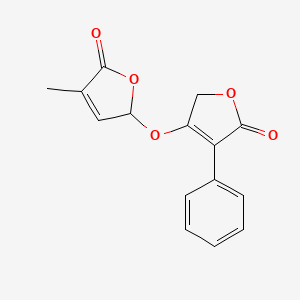
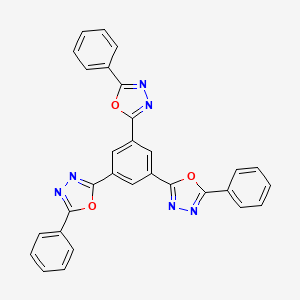
![1-{5-[2-(Triethoxysilyl)ethyl]-2,3-dihydro-1,4-benzodioxin-6-yl}ethan-1-one](/img/structure/B15164081.png)

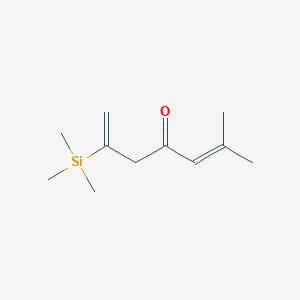
![1-Ethyl-4-[4-(3-methoxypropyl)cyclohexyl]benzene](/img/structure/B15164092.png)
![N-[2-(thiophen-2-yl)ethyl]-7H-purin-6-amine](/img/structure/B15164100.png)
![4-[(2-Ethylhexyl)oxy]-2,5-dimethyl-1,1'-biphenyl](/img/structure/B15164111.png)
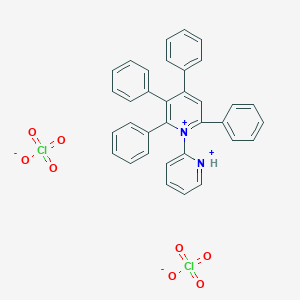
![3,3',5'-Tris[(2-hydroxyphenyl)methyl][1,1'-biphenyl]-2,4'-diol](/img/structure/B15164123.png)
